molecular formula C9H10ClFN2 B3222341 3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine CAS No. 1212926-79-8

3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine

Cat. No. B3222341
CAS RN: 1212926-79-8
M. Wt: 200.64
InChI Key: BOVWNWQLMQRQFL-MRVPVSSYSA-N
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Description

The molecule “3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . Pyrrolidines are often used in the synthesis of pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of the pyrrolidine ring and the various substituents (chlorine, fluorine, and pyridine). The exact structure would depend on the specific locations of these substituents on the molecule .


Chemical Reactions Analysis

The chemical reactions involving this compound would likely be influenced by the presence of the pyrrolidine ring and the various substituents. For example, the pyrrolidine ring could undergo various reactions such as oxidation, reduction, and ring-opening reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the pyrrolidine ring could influence its boiling point, melting point, solubility, and stability .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s used as a pharmaceutical, its mechanism of action would depend on the specific biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties. For instance, if it’s used as a pharmaceutical, it could have potential side effects. Additionally, handling and disposal of this compound should be done in accordance with safety regulations .

properties

IUPAC Name

2-chloro-5-fluoro-3-[(2R)-pyrrolidin-2-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClFN2/c10-9-7(4-6(11)5-13-9)8-2-1-3-12-8/h4-5,8,12H,1-3H2/t8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOVWNWQLMQRQFL-MRVPVSSYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=C(N=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](NC1)C2=C(N=CC(=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 2
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 3
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 4
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 5
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine
Reactant of Route 6
3-((2R)Pyrrolidin-2-YL)-2-chloro-5-fluoropyridine

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